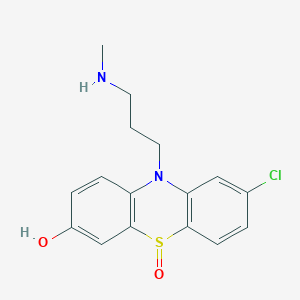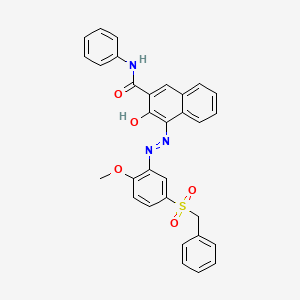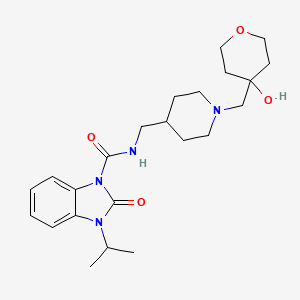
Pyridoxal oxoglurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxal oxoglurate is a compound that combines pyridoxal, a form of vitamin B6, with oxoglurate, an intermediate in the tricarboxylic acid cycle. This compound plays a significant role in various biochemical processes, particularly in amino acid metabolism and neurotransmitter synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridoxal oxoglurate can be synthesized through the reaction of pyridoxal with oxoglurate under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial systems to produce the intermediate compounds, which are then chemically modified to yield the final product. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxal oxoglurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other forms of vitamin B6.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of pyridoxal and oxoglurate, which have distinct biochemical properties and applications.
Wissenschaftliche Forschungsanwendungen
Pyridoxal oxoglurate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is essential in studying amino acid metabolism and neurotransmitter synthesis.
Medicine: this compound is investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: It is used in the production of nutritional supplements and as a precursor in the synthesis of other biologically active compounds.
Wirkmechanismus
Pyridoxal oxoglurate exerts its effects through its role as a coenzyme in various enzymatic reactions. It facilitates the transfer of amino groups in transamination reactions, which are crucial for amino acid metabolism. The compound also acts as an electron sink, stabilizing reaction intermediates and enabling the synthesis of neurotransmitters such as serotonin and dopamine.
Similar Compounds:
Alpha-ketoglutarate: An intermediate in the tricarboxylic acid cycle, similar to oxoglurate.
Pyridoxine: Another form of vitamin B6, which can be converted to pyridoxal.
Uniqueness: this compound is unique due to its combined structure, which allows it to participate in a broader range of biochemical reactions compared to its individual components. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
| 40273-30-1 | |
Molekularformel |
C13H15NO8 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;2-oxopentanedioic acid |
InChI |
InChI=1S/C8H9NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,4,10,12H,3H2,1H3;1-2H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
MUXYIGOUJRUBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)CO.C(CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






